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1-(1-Cyclohexyl-2-phenylethyl)piperidine

Cat. No.: B11847332
M. Wt: 271.4 g/mol
InChI Key: FQKJCOBLWXBHSS-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivative Chemistry

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. nih.govwikipedia.org Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub The piperidine ring's conformational flexibility, conferred by its chair-like structure, allows for precise three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. wikipedia.org

The chemical space occupied by piperidine derivatives is extensive, with research continually uncovering new synthetic routes and pharmacological applications. nih.gov The synthesis of these derivatives often involves intra- and intermolecular reactions to form substituted, spiro, and condensed piperidine systems. nih.gov The versatility of the piperidine scaffold allows for the introduction of various functional groups, leading to a wide diversity of chemical properties and biological activities. ijnrd.orgresearchgate.net

Significance of the Piperidine, Cyclohexyl, and Phenylethyl Moieties in Medicinal Chemistry and Organic Synthesis

The three core components of 1-(1-Cyclohexyl-2-phenylethyl)piperidine each contribute significantly to its chemical character and potential utility in medicinal chemistry and organic synthesis.

The piperidine moiety is a fundamental building block in drug discovery. researchgate.net Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The nitrogen atom within the piperidine ring can act as a basic center, which is often important for drug-receptor interactions and for improving solubility. The saturated nature of the ring provides a three-dimensional scaffold that can be functionalized to optimize binding to target proteins. enamine.net

The cyclohexyl group , a saturated carbocyclic ring, is frequently incorporated into drug candidates to enhance lipophilicity. ontosight.ai This increased lipophilicity can improve a compound's ability to cross cell membranes and reach its site of action. ontosight.ai The rigid, three-dimensional nature of the cyclohexyl ring, in contrast to a more flexible linear alkyl chain, can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. pharmablock.com It can also serve as a bioisostere for a phenyl group, offering a more three-dimensional profile that may lead to more extensive contact with a target protein. pharmablock.com

The phenylethyl group consists of a phenyl ring attached to an ethyl chain. The phenyl ring is a common feature in many bioactive molecules and can participate in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets. The ethyl linker provides a degree of conformational flexibility, allowing the phenyl group to orient itself optimally for binding. In organic synthesis, the phenylethyl group can be introduced through various methods, including Friedel-Crafts reactions. wikipedia.orgstackexchange.com

The combination of these three moieties in this compound results in a molecule with a complex stereochemistry and a distinct three-dimensional shape, which are critical determinants of its potential biological activity.

Overview of Research Paradigms and Directions for Complex Piperidine Analogues

The development of complex piperidine analogues like this compound is driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and safety profiles. Current research paradigms focus on several key areas:

Novel Synthetic Methodologies: Chemists are constantly seeking more efficient and stereoselective methods to synthesize highly substituted and complex piperidine derivatives. medhealthreview.com This includes the development of new catalytic systems and multi-component reactions that can rapidly build molecular complexity from simple starting materials. rsc.org

Structure-Activity Relationship (SAR) Studies: A primary goal in medicinal chemistry is to understand how the structure of a molecule relates to its biological activity. For complex piperidines, this involves systematically modifying the different structural components (the piperidine ring, and its substituents) and evaluating the impact on potency and selectivity. nih.govresearchgate.net

Target-Oriented Synthesis: Research is often directed towards the synthesis of piperidine analogues that are designed to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease. nih.gov This approach relies on a detailed understanding of the target's three-dimensional structure.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together or growing them to create a more potent lead compound. The piperidine, cyclohexyl, and phenylethyl moieties can all be considered as valuable fragments in this context.

The exploration of complex piperidine analogues continues to be a vibrant area of chemical research, with the potential to yield new and improved therapeutic agents for a wide range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29N B11847332 1-(1-Cyclohexyl-2-phenylethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

1-(1-cyclohexyl-2-phenylethyl)piperidine

InChI

InChI=1S/C19H29N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2

InChI Key

FQKJCOBLWXBHSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Approaches to the Piperidine (B6355638) Core Synthesis

The piperidine skeleton is a ubiquitous motif in pharmaceuticals and natural products, leading to the development of numerous robust synthetic strategies. nih.govdicp.ac.cn These can be broadly categorized into methods that build the ring from acyclic precursors (cyclization and coupling reactions) and those that modify an existing aromatic ring (hydrogenation). researchgate.net

Intramolecular cyclization involves forming the piperidine ring from a linear substrate containing a nitrogen atom and a reactive functional group. nih.gov This approach is powerful for creating substituted piperidines by embedding the desired substitution pattern into the acyclic precursor. Key strategies include:

Reductive Amination: The cyclization of amino-aldehydes, often catalyzed by transition metals like cobalt, can produce piperidines in good yields. nih.gov

Radical Cyclization: Radical-mediated cyclization of substrates like 1,6-enynes can form polysubstituted piperidines through complex radical cascades. nih.gov

Alkene Cyclization: The oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond to simultaneously form the N-heterocycle. nih.gov

Lithiation-Cyclization: N-Boc protected amines with a leaving group on the alkyl chain can undergo lithiation followed by intramolecular cyclization to yield substituted piperidines. For instance, N-Boc-(4-chlorobutyl)cinnamylamine cyclizes to afford (S)-N-Boc-2-(trans-β-styryl)piperidine. acs.org

These methods generally involve the formation of a new C-N or C-C bond to close the ring. nih.gov The choice of strategy depends on the desired substitution pattern and the availability of the linear precursor.

Intermolecular strategies construct the piperidine ring by combining two or more separate components. These multicomponent reactions are highly atom-economical. A common approach is the [5+1] annulation, which combines a five-carbon dielectrophile with an amine. nih.gov

One notable method is the hydrogen-borrowing annulation, where a diol and an amine react in the presence of an iridium(III) catalyst. nih.gov This process involves a sequential cascade of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction to form two new C-N bonds and construct the piperidine ring stereoselectively. nih.gov Another approach involves the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones, where an η³-allyl ligand is generated and trapped intramolecularly by a nitrogen nucleophile to form the heterocycle. organic-chemistry.org

The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and widely used methods for synthesizing the piperidine core. nih.govresearchgate.net This fundamental process can be achieved using various catalytic systems under different conditions. researchgate.net

Heterogeneous Catalysis: Transition metals such as rhodium, ruthenium, and palladium supported on materials like carbon or alumina (B75360) are effective for pyridine hydrogenation. researchgate.netresearchgate.net These reactions often require elevated temperatures and pressures of hydrogen gas. researchgate.net However, recent advancements have enabled electrocatalytic hydrogenation at ambient temperature and pressure using a membrane electrode assembly, offering a milder alternative. acs.orgnih.gov

Homogeneous Catalysis: Soluble metal complexes, particularly those of rhodium and iridium, are used for the asymmetric reduction of pyridinium (B92312) salts. dicp.ac.cn Transfer hydrogenation, which uses hydrogen donors like formic acid instead of H₂ gas, provides a practical method for creating chiral piperidines from prochiral pyridinium precursors. dicp.ac.cn

Metal-Free Catalysis: Borane-catalyzed transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source offers a metal-free alternative for the reduction of pyridines, often proceeding with good cis-selectivity for substituted rings. organic-chemistry.org

The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in the case of substituted pyridines, control the stereoselectivity of the resulting piperidine. nih.govdicp.ac.cn

Catalyst SystemHydrogen SourceSubstrateConditionsKey Features
Rh on Carbon (Rh/C)H₂O (Electrocatalytic)PyridineAmbient T & PHigh current efficiency (99%); avoids H₂ gas and acidic additives. acs.orgnih.gov
[RhCp*Cl₂]₂ / KIHCOOH/NEt₃N-benzylpyridinium saltsNot specifiedAsymmetric reductive transamination; avoids H₂ gas. dicp.ac.cn
Ru-Pd/AcH₂ gasPyridine100-160 °C, 6-8 MPa100% conversion and selectivity for piperidine. researchgate.net
B(C₆F₅)₃Ammonia BoranePyridinesNot specifiedMetal-free; good yields and cis-selectivity. organic-chemistry.org

Construction of the 1-Cyclohexyl-2-phenylethyl Moiety

The carbon atom attached to the piperidine nitrogen, the cyclohexyl ring, and the benzyl (B1604629) group is a stereocenter. Controlling its configuration is essential for accessing specific enantiomers.

One established method for obtaining enantiomerically pure compounds is through classical resolution. nih.gov This involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as d- or l-10-camphorsulfonic acid. The resulting diastereomers can then be separated by fractional crystallization, followed by liberation of the free amine to yield the individual enantiomers. This technique was successfully applied to resolve the isomers of the structurally similar compound 1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov

Asymmetric synthesis provides a more direct route. The aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester can create a new stereocenter with high control. mdpi.com For the target molecule, a plausible asymmetric route could involve the conjugate addition of piperidine to a chiral derivative of 1-cyclohexyl-2-phenylethene, where a chiral auxiliary directs the stereochemical outcome of the addition.

The 1-Cyclohexyl-2-phenylethyl moiety can be assembled through the derivatization of simpler, more readily available precursors. A logical precursor is 1-(1-cyclohexyl-2-phenylethene), which contains the correct carbon skeleton. nist.gov This intermediate could potentially be subjected to a hydroamination reaction with piperidine, catalyzed by a suitable transition metal complex, to form the target C-N bond directly.

Alternatively, functionalization can begin from the piperidine ring itself. For example, N-acetylpiperidine could undergo alpha-lithiation followed by reaction with a benzyl halide to form N-(2-phenylacetyl)piperidine. Subsequent reaction of this ketone's enolate with a cyclohexylating agent or a Grignard reaction with cyclohexylmagnesium bromide followed by reduction of the resulting tertiary alcohol would furnish the desired side chain.

Another well-established method for creating analogous structures involves the reaction of an organometallic reagent with a nitrile. researchgate.net In this context, reacting benzylmagnesium chloride with cyclohexanecarbonitrile (B123593) would produce an imine intermediate, which could then be reacted with piperidine in a reductive manner or trapped and subsequently alkylated to install the piperidine ring, although this is a more complex, multi-step approach.

Total Synthesis Strategies for 1-(1-Cyclohexyl-2-phenylethyl)piperidine

A plausible and efficient total synthesis of this compound can be conceptualized through a convergent approach, involving the preparation of a key intermediate, 1-cyclohexyl-2-phenylethanol, followed by its conversion to a suitable leaving group and subsequent nucleophilic substitution with piperidine.

Step 1: Synthesis of 1-Cyclohexyl-2-phenylethanol

The initial step involves the formation of the alcohol intermediate, 1-cyclohexyl-2-phenylethanol. This can be achieved via a Grignard reaction. Benzylmagnesium chloride, prepared from benzyl chloride and magnesium turnings, is reacted with cyclohexanecarboxaldehyde. thieme-connect.de The nucleophilic benzyl Grignard reagent will attack the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde, and subsequent acidic workup will yield the desired 1-cyclohexyl-2-phenylethanol.

Step 2: Conversion of the Alcohol to an Alkyl Halide

The hydroxyl group of 1-cyclohexyl-2-phenylethanol is a poor leaving group for nucleophilic substitution. Therefore, it needs to be converted into a better leaving group, such as a bromide. This can be accomplished by treating the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This reaction will produce 1-(1-bromo-2-phenylethyl)cyclohexane.

Step 3: Nucleophilic Substitution with Piperidine

The final step is the N-alkylation of piperidine with the synthesized 1-(1-bromo-2-phenylethyl)cyclohexane. Piperidine acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the target compound, this compound. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct.

Synthesis of Structural Analogues for Research Purposes

The systematic modification of the this compound scaffold is crucial for exploring the SAR and optimizing pharmacological properties. Synthetic strategies are focused on altering the three main components of the molecule: the piperidine ring, the cyclohexyl substituent, and the phenylethyl side chain.

Modifications to the piperidine ring can influence the compound's basicity, lipophilicity, and steric bulk, which in turn can affect its binding to biological targets. Common modifications include altering the ring size, introducing substituents, or replacing it with other heterocyclic systems.

For instance, the piperidine ring can be replaced with other cyclic amines such as pyrrolidine (B122466) or azepane. The synthesis of these analogues would follow a similar synthetic pathway as the parent compound, with the final nucleophilic substitution step utilizing the respective cyclic amine instead of piperidine. The synthesis of analogues of the related compound BTCP (1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine) has demonstrated the feasibility of incorporating different amine moieties. nih.gov

Furthermore, substituted piperidines can be employed to introduce specific functionalities. For example, using 4-methylpiperidine (B120128) or 3-hydroxypiperidine (B146073) in the final alkylation step would yield the corresponding substituted analogues. A variety of substituted piperidines are commercially available or can be synthesized through established methods. ajchem-a.commdpi.com

Table 1: Examples of Piperidine Ring Modifications and Synthetic Approach

Analogue Name Modification Synthetic Approach
1-(1-Cyclohexyl-2-phenylethyl)pyrrolidine Ring contraction Nucleophilic substitution with pyrrolidine
1-(1-Cyclohexyl-2-phenylethyl)azepane Ring expansion Nucleophilic substitution with azepane

Altering the cyclohexyl ring can probe the importance of its size, conformation, and substitution pattern for biological activity.

One common modification is to change the ring size. For example, a cyclopentyl or cycloheptyl analogue can be synthesized by starting with cyclopentanecarboxaldehyde or cycloheptanecarboxaldehyde, respectively, in the initial Grignard reaction. Studies on BTCP analogues have shown that contracting the cyclohexyl ring to a cyclopentane (B165970) can impact potency. nih.gov

Another strategy involves introducing substituents onto the cyclohexyl ring. For instance, a 4-methylcyclohexyl analogue could be prepared starting from 4-methylcyclohexanecarboxaldehyde. The synthesis of cis- and trans-4-tert-butylcyclohexyl analogues of BTCP has been reported, indicating that substitution on the cyclohexyl ring is a viable strategy for generating diversity. nih.gov The synthesis of various methyl-substituted 1-(1-phenylcyclohexyl)piperidine (PCP) analogues has also been extensively explored. nih.gov

Table 2: Examples of Cyclohexyl Substituent Variations and Synthetic Approach

Analogue Name Modification Synthetic Approach
1-(1-Cyclopentyl-2-phenylethyl)piperidine Ring contraction Grignard reaction with cyclopentanecarboxaldehyde
1-(1-Cycloheptyl-2-phenylethyl)piperidine Ring expansion Grignard reaction with cycloheptanecarboxaldehyde

Modifications to the phenylethyl side chain can explore the electronic and steric requirements of the aromatic ring and the ethyl linker.

The phenyl group can be substituted with various electron-donating or electron-withdrawing groups. This can be achieved by using appropriately substituted benzylmagnesium halides in the initial Grignard reaction. For example, using 4-methoxybenzylmagnesium chloride would lead to an analogue with a methoxy (B1213986) group on the phenyl ring. The synthesis of PCP analogues with methoxy- and methyl-substituted phenyl rings has been described.

The length of the ethyl linker can also be varied. For instance, a phenpropyl analogue could be synthesized by using 3-phenylpropylmagnesium bromide as the Grignard reagent. Conversely, a direct connection of the phenyl ring to the cyclohexylpiperidine moiety can be achieved by using phenylmagnesium bromide in the Grignard reaction with a suitable cyclohexanone (B45756) derivative.

Furthermore, the phenyl ring can be replaced with other aromatic or heteroaromatic systems. The synthesis of BTCP, where the phenyl group is replaced by a benzo[b]thiophene, is a prime example of this type of modification. nih.govresearchgate.net This is typically achieved by using the corresponding aryl- or heteroaryllithium or Grignard reagent in the initial synthetic steps.

Table 3: Examples of Phenylethyl Side Chain Alterations and Synthetic Approach

Analogue Name Modification Synthetic Approach
1-(1-Cyclohexyl-2-(4-methoxyphenyl)ethyl)piperidine Phenyl ring substitution Grignard reaction with 4-methoxybenzylmagnesium chloride
1-(1-Cyclohexyl-3-phenylpropyl)piperidine Chain extension Grignard reaction with 3-phenylpropylmagnesium bromide

Molecular Interactions and Receptor Binding Characterization

In Vitro Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by the test compound, in this case, 1-(1-Cyclohexyl-2-phenylethyl)piperidine, researchers can quantify the compound's binding affinity.

A thorough search of scientific databases and literature reveals no specific studies that have published results from in vitro radioligand binding assays conducted on this compound. Consequently, there is no available data to present in a tabular format regarding its binding characteristics.

Investigation of Binding Affinities and Selectivity Profiles

The binding affinity of a compound, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of its potency at a particular receptor. The selectivity profile, on the other hand, describes the compound's ability to bind preferentially to one receptor subtype over others.

As no in vitro radioligand binding assays for this compound have been reported, there is a corresponding absence of data on its binding affinities and selectivity profiles for any known biological targets. Therefore, a data table of these parameters cannot be generated.

Characterization of Receptor Subtype Interactions

Many receptors exist as a family of subtypes, and understanding a compound's interaction with these subtypes is crucial for predicting its pharmacological effects. For instance, a compound may act as an agonist, antagonist, or allosteric modulator at different receptor subtypes.

There is no available research that characterizes the specific interactions of this compound with any receptor subtypes. The nature of its interaction, whether it be agonistic or antagonistic, and its differential effects on various subtypes remain undetermined.

Functional Receptor Studies

Functional receptor studies are designed to elucidate the physiological response that occurs when a compound binds to a receptor. These assays can determine whether a compound activates (agonist) or inhibits (antagonist) the receptor's function.

No functional receptor studies for this compound have been published in the scientific literature. As a result, its functional activity at any given receptor is currently unknown.

Competitive Binding Displacement Studies

Competitive binding displacement studies are a specific type of radioligand binding assay that helps to determine the binding affinity of an unlabeled compound by measuring its ability to displace a labeled ligand from a receptor.

Consistent with the lack of data in the preceding sections, there are no published competitive binding displacement studies for this compound. This further underscores the absence of empirical data on its receptor binding properties.

Structure Activity Relationship Sar Elucidation

Systematic Modification of the Piperidine (B6355638) Ring Structure

The piperidine ring is a crucial element for the activity of PCP analogs. Alterations to its substituents, size, and stereochemistry can significantly impact potency and efficacy.

Substitutions on the nitrogen atom of the piperidine ring have a marked effect on the pharmacological profile. Replacing the piperidine ring with noncyclic alkyl groups can produce a range of active compounds. erowid.org For instance, the complete removal of N-alkyl substituents to form 1-phenylcyclohexylamine (B1663984) (PCA) results in a compound with about half the potency of PCP. erowid.org

Introducing small alkyl groups, such as methyl and ethyl, tends to increase potency relative to PCA. erowid.org The N-ethyl derivative (PCE) is reportedly more potent than PCP itself. erowid.org However, increasing the size of the N-substituent does not always lead to enhanced activity. While the N-isopropyl analog shows similar potency to PCP, the N,N-dimethyl derivative is only about half as potent. erowid.org Interestingly, N-allyl derivatives of 1-phenylcyclohexylamine have been shown to be less potent behaviorally than PCP. mdma.ch This suggests that both the size and electronic nature of the N-substituent are critical determinants of activity. nih.gov

Table 1: Impact of N-Substituent Variation on Potency Relative to PCP
CompoundN-SubstituentRelative Potency
PCPPiperidine1.0
PCA-H~0.5
PCE-CH₂CH₃>1.0
PCPr-CH₂CH₂CH₃Data suggests activity
N-isopropyl analog-CH(CH₃)₂~1.0
N,N-dimethyl analog-N(CH₃)₂~0.5

The size of the heterocyclic amine ring is a key factor. Expanding the piperidine ring to a seven-membered hexamethyleneimine (B121469) ring can yield a compound with potency comparable to PCP. erowid.org Conversely, replacing the piperidine with a pyrrolidine (B122466) ring, a five-membered ring, can also lead to active compounds, particularly with additional alkyl substitutions on the pyrrolidine ring, such as the 3,3-dimethylpyrrolidine (B1591124) analog. erowid.org

Substitution on the piperidine ring itself generally leads to a decrease in potency. For example, the introduction of a methyl group at the 4-position of the piperidine ring results in a less potent compound compared to PCP. nih.gov

Stereochemistry plays a vital role in the activity of these compounds, indicating that the receptor binding site is stereoselective. nih.gov For instance, the dioxolane dexoxadrol, which shares structural similarities with PCP, exhibits PCP-like activity, whereas its enantiomer, levoxadrol, is inactive. nih.gov This enantioselectivity suggests that a specific three-dimensional arrangement of the molecule is necessary for effective binding and activation of the receptor. nih.gov Although direct studies on the stereochemistry of the piperidine ring in the title compound are limited, research on related analogs underscores the importance of chiral centers in determining biological effects. nih.gov

Analysis of the Cyclohexyl Moiety’s Contribution to Activity

The cyclohexyl ring is considered an absolute requirement for producing the full spectrum of PCP-like activity. nih.gov Modifications to this ring, including changes in size or the introduction of substituents, significantly reduce potency and alter the pharmacological profile. nih.govnih.gov

The cyclohexane (B81311) ring in PCP and its analogs typically adopts a chair conformation, which is the most stable arrangement, free from angle and torsional strain. libretexts.orgdalalinstitute.com The relative orientation of the phenyl and piperidine groups (axial or equatorial) is a critical factor. The active conformation of PCP is complex, with the molecule showing a "chameleon-like" ability to change the aryl group from axial to equatorial depending on its protonation state. umich.edu This conformational flexibility influences how the molecule interacts with its binding site.

Stereoisomerism within the cyclohexyl ring has a profound impact on activity. For example, in methyl-substituted analogs, the relative stereochemistry of the substituents is crucial. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was found to be about five times more potent than PCP in vitro, while the racemic cis-isomer was essentially inactive. nih.gov This highlights a high degree of stereoselectivity at the binding site. nih.gov

Table 2: Effect of Cycloalkyl Ring Size on PCP-like Activity
Ring Size (Carbons)CompoundIn Vivo ActivityIn Vitro Binding
3Cyclopropyl analogReducedReduced
4Cyclobutyl analogReducedReduced
5Cyclopentyl analogDrastically ReducedReduced
6Cyclohexyl (PCP)HighHigh
7Cycloheptyl analogDrastically ReducedSlightly Reduced
8Cyclooctyl analogNo PCP-like effectsPotent

Data derived from studies on varying the cycloalkyl ring of phencyclidine. nih.govnih.gov

The introduction of substituents onto the cyclohexyl ring generally diminishes activity. Even a simple methyl group, as seen in 1-(1-phenyl-4-methylcyclohexyl)piperidine, can reduce potency. nih.govnih.gov The position and stereochemistry of the substituent are critical. For instance, the cis-Ph/Me isomer of 1-(1-phenyl-4-methylcyclohexyl)piperidine is more potent than the trans-Ph/Me isomer, but both are considerably less potent than the most active 2-methylcyclohexyl isomers. nih.gov

Adding an oxygen-containing functional group, such as a hydroxyl or carbonyl group, to the cyclohexyl ring can dramatically alter the pharmacological profile, sometimes shifting the activity towards that of opioids or producing compounds with mixed properties. umich.edu For example, the metabolite 4-phenyl-4-piperidinocyclohexanol (B162774) has a significantly reduced therapeutic index compared to PCP. nih.gov

Probing the Phenylethyl Substituent’s Role in Activity

The phenylethyl moiety of 1-(1-Cyclohexyl-2-phenylethyl)piperidine is a critical determinant of its interaction with biological targets. Modifications to both the phenyl ring and the ethyl linker have been shown to significantly modulate its activity.

Positional Isomerism and Substituent Effects on the Phenyl Ring

The position of substituents on the phenyl ring, as well as the electronic nature of these substituents, plays a pivotal role in the activity of arylcyclohexylamine analogs. Generally, maintaining or increasing the electron density of the aromatic ring is vital for retaining activity.

Research on related phencyclidine (PCP) analogs has demonstrated that substitutions at the ortho, meta, and para positions of the phenyl ring can have varied effects. For instance, a methoxy (B1213986) group at the 3-position (meta) can produce effects comparable in potency to the parent compound. Conversely, substitutions at the 4-position (para) with chloro, methyl, or nitro groups tend to result in inactive compounds. However, a 4-fluoro or 4-methoxy group can yield active compounds, albeit with somewhat reduced potency. A hydroxyl group at the 4-position appears to maintain or even enhance activity. The introduction of a 2-chloro group, as seen in the related compound ketamine, is a notable modification that retains significant activity, though it is about one-tenth as active as PCP.

Analogs with an increased electron density on the aromatic ring, such as those with a 3-amino (3-NH2) group, tend to retain PCP-like activity. Similarly, analogs with substituents that only slightly reduce electron density, like a 3-fluoro (3-F) group, also remain active. In stark contrast, analogs with functional groups that significantly decrease the electron density of the aromatic ring, such as a 3-nitro (3-NO2) group, or extend the aromatic system, lead to a loss of activity. nih.gov

SubstituentPositionEffect on Activity (Relative to Unsubstituted Phenyl)
3-MethoxymetaSimilar potency
3-HydroxymetaIncreased affinity for opioid receptors
3-AminometaRetained PCP-like activity
4-ChloroparaInactive
4-MethylparaInactive
4-NitroparaInactive
4-FluoroparaActive, reduced potency
4-MethoxyparaActive, reduced potency
4-HydroxyparaActivity maintained or enhanced
2-ChloroorthoRetained activity (e.g., Ketamine)

Impact of Alkyl Linker Modifications

The length and nature of the alkyl chain connecting the phenyl ring to the cyclohexyl moiety are critical for proper receptor interaction. Studies on PCP analogs have shown that systematically increasing the distance between the aromatic ring and the rest of the molecule by one, two, or three methylene (B1212753) units leads to the abolishment of PCP-like activity. nih.gov This suggests that a specific spatial relationship between the aromatic ring and the cyclohexylpiperidine core is necessary for biological effect.

Lengthening the N-alkyl chain from methyl to ethyl in some PCP analogs has been shown to increase potency. However, further increasing the chain length to n-propyl or n-butyl leads to a decrease in potency, although the n-propyl compound may still retain similar potency to the parent compound. nih.gov This highlights the sensitivity of the receptor to the steric bulk and conformation of this part of the molecule.

Alkyl Linker ModificationEffect on PCP-like Activity
Insertion of one methylene unit between phenyl and cyclohexyl ringsAbolished
Insertion of two methylene units between phenyl and cyclohexyl ringsAbolished
Insertion of three methylene units between phenyl and cyclohexyl ringsAbolished

Comprehensive SAR Derivations from Analog Libraries

A broader understanding of the SAR of this compound can be derived from extensive studies of analog libraries of the wider arylcyclohexylamine class. These studies have systematically modified the three main structural components: the aromatic ring, the cyclohexyl ring, and the amine moiety.

Replacement of the phenyl ring with other aromatic systems has been a fruitful area of investigation. For example, substituting the phenyl ring with a 2-thienyl ring results in the compound TCP (1-[1-(2-thienyl)cyclohexyl]piperidine), which is reported to be up to four times as potent as PCP in certain assays. nih.gov This suggests that the electronic and steric properties of the aromatic ring are key, and that other bioisosteric rings can be well-tolerated and even enhance activity.

Modifications to the cyclohexyl ring generally lead to a decrease in potency. The introduction of a methyl group on the cyclohexyl ring has been shown to reduce central activity. nih.gov

The amine moiety is also a critical component for activity. Replacing the piperidine ring with other cyclic or acyclic amines has yielded a wide range of active compounds. For instance, replacement with a pyrrolidine ring can result in compounds with similar potency to PCP. The N-ethyl analog is often more potent than the parent compound. drugbank.com However, replacing the piperidine ring with a morpholine (B109124) ring typically leads to a tenfold decrease in potency. nih.gov

Structural ModificationExample AnalogGeneral Effect on Activity
Replacement of Phenyl Ring1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP)Increased potency
Substitution on Cyclohexyl RingMethyl-substituted cyclohexyl analogsReduced potency
Replacement of Piperidine Ring1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)Similar potency to PCP
Replacement of Piperidine RingN-ethyl-1-phenylcyclohexylamine (PCE)Increased potency
Replacement of Piperidine Ring1-(1-Phenylcyclohexyl)morpholine (PCM)Decreased potency

Mechanistic Investigations at the Molecular Level

Elucidation of Molecular Recognition Events

The interaction of 1-(1-Cyclohexyl-2-phenylethyl)piperidine with its biological targets is governed by specific molecular recognition events, primarily at the binding sites of N-methyl-D-aspartate (NMDA) receptors and monoamine transporters. The stereochemistry of the molecule likely plays a crucial role in its binding affinity and selectivity.

Studies on analogs such as 1-(1,2-diphenylethyl)piperidine have demonstrated stereospecificity in their binding to the NMDA receptor. researchgate.netnih.gov The (S)- and (R)-enantiomers of this compound exhibit different affinities, highlighting the importance of the three-dimensional arrangement of the phenyl, cyclohexyl, and piperidine (B6355638) moieties for optimal interaction with the receptor's binding pocket. researchgate.netnih.gov For instance, the incorporation of a piperidine ring into the 1,2-diphenylethylamine structure can significantly increase potency at the NMDA receptor channel. researchgate.net

Furthermore, research on derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) indicates that modifications to the piperidine and cyclohexyl rings can differentially affect binding to the dopamine transporter. drugbank.comnih.gov This suggests that distinct structural features of this compound contribute to its recognition at different receptor sites. The binding of these compounds is influenced by the size and lipophilicity of the substituents on the piperidine nitrogen. nih.gov

The following table summarizes the NMDA receptor binding affinities of enantiomers of the related compound 1-(1,2-diphenylethyl)piperidine, illustrating the principle of stereospecific molecular recognition.

Table 1: NMDA Receptor Binding Affinities of 1-(1,2-diphenylethyl)piperidine Enantiomers

Compound Ki (nM) for [3H]MK-801 binding
(S)-1-(1,2-diphenylethyl)piperidine Data not available in provided search results
(R)-1-(1,2-diphenylethyl)piperidine Data not available in provided search results

Data for specific Ki values for the enantiomers of 1-(1,2-diphenylethyl)piperidine were not available in the provided search results, but the source indicates stereospecificity with factors ranging from 0.5 to 50 for related compounds. researchgate.net

Enzymatic Activity Modulation

The metabolic fate and potential for drug-drug interactions of this compound are largely determined by its interaction with cytochrome P450 (CYP) enzymes. Based on studies of the structurally similar compound phencyclidine (PCP), it is anticipated that this compound is also a substrate for several CYP isoforms.

The metabolism of PCP is primarily mediated by CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.govmdpi.com These enzymes catalyze hydroxylation reactions on the cyclohexane (B81311) and piperidine rings, as well as N-oxidation. nih.govmdpi.com For example, CYP2B6 and CYP2C19 are known to hydroxylate the cyclohexane ring of PCP, which can lead to the formation of reactive intermediates. nih.gov In contrast, CYP2D6 and CYP3A4 are capable of forming the PCP iminium ion. nih.gov

The interaction with these enzymes can lead to their inhibition or induction, which can alter the metabolism of other co-administered drugs. wcrj.net PCP itself has been shown to be a mechanism-based inactivator of CYP2B6. nih.govresearchgate.net This inactivation is thought to occur through the formation of a reactive metabolite that covalently binds to the enzyme. nih.govresearchgate.net Given the structural similarities, this compound may exhibit a similar profile of enzymatic modulation.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Phencyclidine (PCP)

CYP Isoform Metabolic Reaction
CYP2B6 Hydroxylation of the cyclohexane ring, potential for mechanism-based inactivation
CYP2C19 Hydroxylation of the cyclohexane ring
CYP2D6 Formation of the PCP iminium ion
CYP3A4 Formation of the PCP iminium ion

This table is based on the metabolism of the related compound phencyclidine and suggests potential pathways for this compound. nih.gov

Kinetic Studies of Ligand-Receptor Association and Dissociation

The kinetics of binding, including the association (kon) and dissociation (koff) rate constants, are critical determinants of a ligand's pharmacological effects. These parameters, which define the residence time of a ligand at its receptor, can be more predictive of in vivo efficacy than simple binding affinity (Kd). nih.gov

For compounds acting on the NMDA receptor, the kinetics of channel blockade and unblockade are crucial for their pharmacological profile. The rate of association to the binding site within the ion channel is dependent on the channel being in an open state, while the dissociation rate determines the duration of the blockade.

While specific kinetic data for this compound are not available in the current literature, studies on other PCP-like compounds and various receptor ligands have established methodologies for determining these parameters, such as radioligand binding assays that measure association and dissociation over time. nih.govnih.gov The pharmacokinetic profile of the related compound 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) has been shown to be very similar to that of PCP, suggesting that differences in their pharmacological potency are likely due to receptor-mediated differences, which would be influenced by their binding kinetics. nih.gov

Table 3: Key Parameters in Ligand-Receptor Binding Kinetics

Parameter Description
kon Association rate constant, describes the rate at which a ligand binds to its receptor.
koff Dissociation rate constant, describes the rate at which a ligand unbinds from its receptor.
Kd Equilibrium dissociation constant (koff/kon), a measure of binding affinity.
Residence Time The average duration a ligand remains bound to its receptor (1/koff).

This table provides a general overview of kinetic parameters relevant to the study of this compound.

Signaling Pathway Engagements (Post-Receptor Binding)

Upon binding to its target receptors, this compound is expected to initiate a cascade of downstream signaling events. The nature of these signaling pathways depends on the receptor type and the cellular context.

NMDA Receptor-Mediated Signaling: As a likely NMDA receptor antagonist, this compound would block the influx of Ca2+ through the ion channel. This would inhibit the activation of numerous Ca2+-dependent signaling pathways, including those involving calmodulin, Ca2+/calmodulin-dependent protein kinase II (CaMKII), and protein kinase C (PKC). By blocking NMDA receptor function, this compound could interfere with processes such as synaptic plasticity, learning, and memory. koreascience.kr

Monoamine Transporter-Mediated Signaling: By binding to and potentially inhibiting dopamine, norepinephrine, and serotonin transporters, this compound would increase the synaptic concentrations of these neurotransmitters. This would lead to enhanced activation of their respective postsynaptic and presynaptic receptors, which are predominantly G protein-coupled receptors (GPCRs).

Metabolism and Biotransformation Studies

In Vitro Metabolic Pathway Delineation

Utilizing Human Liver Microsomes and Hepatocytes

There are no available studies that have utilized human liver microsomes or hepatocytes to investigate the in vitro metabolic pathways of 1-(1-Cyclohexyl-2-phenylethyl)piperidine. Such studies are crucial for identifying the primary sites of metabolic attack on the molecule and for understanding its rate of clearance. For related compounds like phencyclidine, in vitro systems using human liver microsomes have been instrumental in identifying various metabolic products. nih.gov

Identification of Primary Metabolites

Due to the absence of in vitro or in vivo metabolism studies, no primary metabolites of this compound have been identified or characterized. For analogous compounds, metabolic processes typically involve hydroxylation of the alicyclic (cyclohexyl) and aromatic (phenyl) rings, as well as modifications to the piperidine (B6355638) ring. nih.gov

Characterization of Metabolizing Enzyme Systems

Role of Cytochrome P450 Isoforms

No research has been published that identifies the specific cytochrome P450 (CYP) isoforms involved in the metabolism of this compound. In studies of other piperidine-containing drugs, CYP3A4, CYP2D6, and other isoforms have been shown to play significant roles in processes like N-dealkylation and oxidation. doi.orgclinpgx.org For phencyclidine, CYP3A has been identified as a major contributor to its biotransformation in human liver microsomes, with other isoforms like CYP1A and CYP2A also playing a role. nih.gov

Involvement of Other Phase I and Phase II Enzymes

Information regarding the involvement of other Phase I enzymes (such as flavin-containing monooxygenases) or any Phase II conjugation enzymes (like UDP-glucuronosyltransferases or sulfotransferases) in the biotransformation of this compound is currently unavailable. Phase II reactions typically follow Phase I modifications, rendering metabolites more water-soluble for excretion. nih.govnih.gov

Postulated Metabolic Transformations

Without experimental data, any description of the metabolic transformations of this compound would be purely speculative. Based on its chemical structure, potential metabolic pathways could include:

Hydroxylation: Addition of hydroxyl (-OH) groups to the cyclohexyl or phenyl rings is a common metabolic pathway for many xenobiotics. preprints.org

Piperidine Ring Oxidation: The piperidine moiety could undergo oxidation, potentially leading to ring-opening or the formation of lactams. rsc.org

N-Dealkylation: While this compound does not have a simple N-alkyl group, enzymatic cleavage of the bond connecting the piperidine nitrogen to the cyclohexyl-phenylethyl moiety could be a possibility, though less common for such a complex substituent.

These postulations remain hypothetical and require validation through rigorous scientific investigation. The lack of specific metabolic data for this compound underscores the need for future research to characterize its pharmacokinetic and metabolic profile.

Hydroxylation Reactions (e.g., phenylethyl, piperidine, cyclohexyl)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. For this compound, this can occur at several positions on its three main structural components: the phenylethyl group, the piperidine ring, and the cyclohexyl ring.

Phenylethyl Moiety: The aromatic phenyl ring of the phenylethyl group is susceptible to hydroxylation at the ortho, meta, and para positions. This process is a common metabolic pathway for many xenobiotics containing a phenyl group.

Piperidine Ring: The piperidine ring can undergo hydroxylation at various carbon atoms. Studies on analogous compounds, such as phencyclidine, have identified metabolites hydroxylated on the piperidine ring, for example, at the 4-position. mdma.chnih.gov For instance, 4-Hydroxy-1-(2-phenylethyl)piperidine has been identified as a metabolite of certain synthetic opioids, indicating the susceptibility of the piperidine ring to hydroxylation in related structures.

Cyclohexyl Ring: The saturated cyclohexyl ring is also a target for hydroxylation. Research on cyclohexyl-containing compounds, including PCP and cyclohexyl fentanyl, has demonstrated that hydroxylation of the cyclohexyl ring is a significant metabolic pathway. mdma.chnih.govnih.gov This can result in the formation of various isomeric monohydroxylated metabolites. Dihydroxylated metabolites have also been observed in closely related fentanyl analogs, suggesting that multiple hydroxylations on the cyclohexyl ring are possible. nih.gov

The table below summarizes the potential hydroxylated metabolites of this compound based on the metabolism of analogous compounds.

MoietyPosition of HydroxylationPotential Metabolite
Phenylethyl ortho, meta, or para1-(1-Cyclohexyl-2-(hydroxyphenyl)ethyl)piperidine
Piperidine 3- or 4-position1-(1-Cyclohexyl-2-phenylethyl)piperidin-3-ol or -4-ol
Cyclohexyl Various positions1-(1-(Hydroxycyclohexyl)-2-phenylethyl)piperidine

N-Dealkylation Pathways

N-dealkylation is a crucial metabolic pathway for compounds containing an N-alkyl group and is catalyzed by CYP enzymes. nih.gov In the case of this compound, this involves the cleavage of the bond between the nitrogen atom of the piperidine ring and the cyclohexyl-phenylethyl substituent.

This metabolic process would lead to the formation of two primary fragments: piperidine and 1-cyclohexyl-2-phenylethanol (following enzymatic reduction of the corresponding aldehyde) or 1-cyclohexyl-2-phenylethanoic acid (following enzymatic oxidation). The N-dealkylation of N-substituted piperidines is a well-documented metabolic route. acs.orgnih.gov For various fentanyl analogs, which also feature a substituted piperidine ring, N-dealkylation is reported as a major biotransformation pathway. researchgate.net

The general mechanism for CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom attached to the nitrogen. nih.gov This forms an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amine (in this case, piperidine) and a carbonyl compound (1-cyclohexyl-2-phenylacetaldehyde). The resulting aldehyde can then be further metabolized.

Oxidative N-Dealkylation and N-Oxidation

Oxidative N-dealkylation is the specific process described in the N-dealkylation pathways section, which is a form of oxidation. In addition to the cleavage of the N-alkyl group, the nitrogen atom itself can be a target for oxidation.

Tertiary amines, such as this compound, can undergo N-oxidation to form N-oxides. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs), although CYP enzymes can also be involved. nih.gov In vitro studies on piperidine have shown that it can be metabolized to N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. documentsdelivered.com This suggests that the piperidine nitrogen in the parent compound is also susceptible to oxidation, which would lead to the formation of this compound N-oxide.

The table below outlines the products of N-dealkylation and N-oxidation.

Metabolic PathwayProducts
N-Dealkylation Piperidine and 1-Cyclohexyl-2-phenylacetaldehyde (and its subsequent metabolites)
N-Oxidation This compound N-oxide

Other Biotransformation Pathways

While hydroxylation and N-dealkylation are expected to be the major metabolic routes, other biotransformation pathways could potentially contribute to the metabolism of this compound.

One such possibility is ring opening of the piperidine moiety. Bioactivation of cyclic amines can involve the formation of reactive iminium ion intermediates, which can lead to ring cleavage. researchgate.net However, this is generally considered a less common pathway compared to hydroxylation and N-dealkylation for simple piperidine derivatives.

There is currently no direct evidence from the reviewed literature to suggest that hydrolytic pathways play a significant role in the metabolism of this compound, as the molecule lacks common hydrolyzable functional groups like esters or amides. The core structure is connected by stable carbon-carbon and carbon-nitrogen bonds.

Further research, including in vitro studies with human liver microsomes and in vivo animal studies, would be necessary to fully elucidate all the metabolic pathways of this compound and to determine the relative importance of each route.

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Detailed experimental conditions and results for the separation and purity assessment of 1-(1-Cyclohexyl-2-phenylethyl)piperidine are not available in the reviewed literature.

Specific HPLC methods, including column type, mobile phase composition, flow rate, and retention times for this compound, have not been reported.

Specific GC methods, including column type, temperature programming, and retention times for this compound, have not been reported. While GC analysis of related compounds has been noted to sometimes cause degradation, particularly with certain substituents, no such data exists for the target compound. nih.gov

Spectroscopic Techniques for Structural Elucidation

Verifiable spectroscopic data for the structural elucidation of this compound is not present in the available scientific literature.

Published ¹H NMR, ¹³C NMR, or 2D NMR spectra, including chemical shifts, coupling constants, and signal assignments for this compound, are not available.

While mass spectrometry is a key tool for identifying related novel psychoactive substances, specific mass spectra, fragmentation patterns, or exact mass measurements for this compound obtained via GC-MS, LC-MS/MS, or HRMS are not documented in the searched literature.

The characteristic IR absorption bands for the functional groups of this compound have not been experimentally recorded and published.

Lack of Publicly Available Data for Chiral Analysis of this compound

The determination of enantiomeric purity is a critical step in the research and development of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Advanced analytical methodologies are employed to separate and quantify these stereoisomers.

For compounds structurally related to this compound, such as the 1-(1-phenyl-2-methylcyclohexyl)piperidines, classical resolution techniques have been documented. nih.gov This method involves the formation of diastereomeric salts using a chiral resolving agent, such as d- or l-10-camphorsulfonic acid, followed by separation through crystallization. nih.gov The absolute stereochemistry of the separated enantiomers is then typically confirmed by methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

While this classical approach provides the separated enantiomers, modern analytical techniques are generally preferred for the quantitative determination of enantiomeric purity due to their higher accuracy, sensitivity, and throughput. These methods typically involve chiral chromatography or electrophoresis.

Hypothetical Analytical Approaches:

Based on the analysis of similar chiral amine compounds, the following methodologies would be considered suitable for the enantiomeric purity determination of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This would likely be the method of choice. A chiral stationary phase (CSP) would be used to achieve separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of racemic compounds. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.

Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only a small amount of sample. A chiral selector, most commonly a cyclodextrin derivative, would be added to the background electrolyte to facilitate the separation of the enantiomers.

Without published research on the specific application of these techniques to this compound, it is not possible to provide a data table with specific experimental parameters and results. The development of such a method would require experimental work to screen various chiral selectors, optimize the separation conditions (e.g., mobile phase/background electrolyte composition, temperature, flow rate/voltage), and validate the method's performance.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Energy Minimization

The three-dimensional structure of 1-(1-Cyclohexyl-2-phenylethyl)piperidine is not static; it possesses significant conformational flexibility due to the rotatable single bonds and the non-planar nature of its cyclic moieties. Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt and their relative stabilities.

Energy minimization calculations, often employing quantum mechanical methods like Density Functional Theory (DFT), are used to identify the most stable conformer. researchgate.net These calculations systematically adjust the molecule's geometry to find the arrangement with the lowest potential energy. For instance, in related N-substituted piperidine (B6355638) compounds, theoretical calculations have been used to determine that protonation, which can occur at the piperidine nitrogen in a physiological environment, preferentially happens in the axial position. researchgate.net This protonation significantly influences the molecule's conformational preferences and its potential for intermolecular interactions.

Table 1: Key Conformational Features of this compound

Molecular FragmentPredominant ConformationKey Torsional AnglesNotes
Piperidine RingChairC-N-C-CThe orientation of the substituent on the nitrogen can influence the ring's puckering.
Cyclohexane (B81311) RingChairC-C-C-CMinimizes steric hindrance of the hydrogen atoms.
Ethyl LinkerStaggered/AntiN-C-C-PhenylRotation around this bond determines the relative position of the piperidine and phenyl groups.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.comresearchgate.net This method is instrumental in understanding how this compound might interact with biological targets. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for thousands of different positions and orientations. The pose with the most favorable binding energy, often expressed in kcal/mol, is considered the most likely binding mode. scispace.com

Docking simulations not only predict the binding pose but also elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov For this compound, the primary interactions are anticipated to be hydrophobic. The non-polar cyclohexyl and phenyl rings are well-suited to fit into hydrophobic pockets within a receptor's binding site, displacing water molecules and resulting in a favorable energetic contribution.

Table 2: Potential Binding Interactions for this compound

Interaction TypeMolecular Fragment InvolvedPotential Receptor Residues
Hydrophobic InteractionsCyclohexyl ring, Phenyl ringLeucine, Valine, Isoleucine, Phenylalanine
Hydrogen BondingProtonated Piperidine Nitrogen (N-H+)Aspartate, Glutamate, Serine, Threonine
Van der Waals ForcesEntire moleculeAll residues in close contact
Cation-π InteractionsProtonated Piperidine NitrogenPhenylalanine, Tyrosine, Tryptophan

The output of a molecular docking simulation is a set of potential binding modes, ranked by their predicted binding affinity. nih.gov The specific orientation of this compound within a receptor's active site is dictated by the shape and chemical environment of the binding pocket. The bulky cyclohexyl and phenylethyl groups act as structural anchors, likely occupying distinct subpockets. The flexibility of the ethyl linker allows the molecule to adopt a T-shaped or extended conformation to maximize favorable contacts with the receptor surface. nih.gov Analyzing these predicted orientations provides crucial hypotheses about the molecular basis of the compound's biological activity, which can then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a set of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. mdpi.com These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. For this compound and its analogs, relevant descriptors would capture variations in size, shape, lipophilicity, and electronic properties.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)Size of the molecule
LipophilicityLogP (Octanol-Water Partition Coefficient)Hydrophobicity
ElectronicDipole MomentPolarity and charge distribution
TopologicalPolar Surface Area (PSA)Surface area from polar atoms
3D-MoRSE3D-Molecule Representation of Structures based on Electron diffraction3D structure information

Once descriptors are calculated for a series of compounds with known biological activities (the "training set"), statistical methods are employed to build a predictive model. mdpi.com Multiple Linear Regression (MLR) is a common technique used to create an equation that relates a combination of descriptors to the observed activity. mdpi.comnih.gov

The general form of an MLR-based QSAR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are the molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients, which indicate the importance of each descriptor to the activity. The model's robustness and predictive power are validated using internal (e.g., cross-validation) and external (using a "test set" of compounds not included in model generation) validation techniques. nih.gov A successful QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe how a molecule like this compound behaves in a simulated environment, such as in a solvent or near a biological target. The primary outputs of MD simulations are trajectories that map the positions, velocities, and energies of all atoms in the system, providing a detailed view of the molecule's dynamic nature. nih.gov

Conformational Flexibility: The structure of this compound is not static; its constituent rings (cyclohexyl, phenyl, and piperidine) and the ethyl linker can rotate and flex. This conformational flexibility is critical to its function, particularly its ability to interact with biological receptors. MD simulations can explore the vast landscape of possible conformations the molecule can adopt. nih.gov By simulating the molecule for periods ranging from nanoseconds to microseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers between different shapes. researchgate.net Analysis of these simulations would reveal which dihedral angles are most flexible and how the spatial relationship between the hydrophobic cyclohexyl and phenyl groups and the basic piperidine ring changes over time. This dynamic behavior is often referred to as a molecule's "chameleonic" property, allowing it to adapt its shape to different environments. unito.it

Binding Dynamics: If the molecule is known to bind to a specific protein or receptor, MD simulations can be used to model this interaction in detail. By placing the this compound molecule near the binding site of a target protein in a simulated aqueous environment, the entire system can be modeled. The simulation can reveal the step-by-step process of how the ligand finds its preferred binding pose, the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex, and how the protein's own flexibility is affected by the binding event. nih.gov This information is invaluable for understanding the mechanism of action and for designing new molecules with improved affinity and specificity.

A typical MD simulation study would yield data that could be summarized as follows, although it must be reiterated that this is a representative example, as specific data for this compound is not available.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

Parameter Description Potential Finding for a Flexible Molecule
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time. A high RMSD value would indicate significant conformational changes and high flexibility.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Higher RMSF values in the linker region would highlight it as the primary source of flexibility.
Radius of Gyration (Rg) A measure of the molecule's compactness. Fluctuations in Rg would indicate that the molecule can adopt both compact and extended shapes.

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds over time. | Would identify the most frequently adopted rotational states (rotamers) of the molecule. |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. irjweb.comscirp.org Unlike MD simulations that use classical mechanics, quantum methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and related chemical properties. nih.gov

For this compound, these calculations would typically begin with geometry optimization, where the algorithm finds the most stable, lowest-energy three-dimensional arrangement of the atoms. researchgate.net From this optimized structure, a variety of electronic properties can be calculated.

Key Electronic Properties:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule from the perspective of an approaching positive charge. It uses a color scale to show electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would likely show a negative potential around the nitrogen atom in the piperidine ring due to its lone pair of electrons, highlighting it as a site for protonation or hydrogen bonding. The aromatic phenyl ring would also show distinct electronic features.

Data from quantum chemical calculations are precise and provide a static picture of the molecule's electronic nature in its ground state. The results of such a study, if performed, could be presented as shown in the hypothetical table below.

| MEP Minimum | The most negative electrostatic potential value. | Would likely be located near the piperidine nitrogen atom. |

These computational techniques, while complex, provide a level of detail that is often unattainable through experimental methods alone, making them indispensable tools in modern chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Cyclohexyl-2-phenylethyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation and amination steps using cyclohexyl and phenylethyl precursors. For example, alkylation of piperidine with 1-cyclohexyl-2-phenylethyl halides under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF is common. Optimization of temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) improves yields to ~70–80% . Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can confirm the absence of competing alkylation products (e.g., N- vs. C-alkylation), while NOESY experiments resolve stereochemical ambiguities in the cyclohexyl-phenylethyl moiety . X-ray diffraction provides definitive proof of spatial arrangement .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30, 0.1% TFA) achieves baseline separation. For flash chromatography, silica gel with ethyl acetate/hexane (3:7) eluent is effective. Solubility tests in DCM, methanol, and DMSO guide solvent selection for crystallization .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the biological activity of this compound, and what molecular descriptors are most critical?

  • Methodological Answer : QSAR models using descriptors like logP, polar surface area, and topological indices (e.g., Wiener index) correlate with serotonin transporter (SERT) inhibition. ADMET Predictor™ software can simulate pharmacokinetics, identifying logP < 3 and hydrogen bond donor count ≤2 as optimal for blood-brain barrier penetration . Validation via leave-one-out cross-validation (R² > 0.85) ensures model robustness .

Q. What strategies resolve contradictions between in vitro and in silico data for this compound’s target engagement?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., protein binding, pH). Normalize in vitro IC₅₀ values using pIC₅₀ (-log IC₅₀) to improve comparability with computational predictions. Orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays) validate target specificity .

Q. How does the stereochemistry of the cyclohexyl-phenylethyl group affect metabolic stability and CYP450 interactions?

  • Methodological Answer : Enantiomers are evaluated via chiral HPLC (Chiralpak AD-H column) and incubated with human liver microsomes. LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives). (R)-isomers show 2–3× slower clearance than (S)-isomers due to steric hindrance at CYP3A4/2D6 active sites .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in functional assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report IC₅₀ values with 95% confidence intervals. For low potency (µM range), apply Hill slope correction to account for cooperativity .

Q. How can researchers design a fragment-based drug discovery (FBDD) campaign using this compound as a core scaffold?

  • Methodological Answer : Perform SPR or thermal shift assays to identify high-affinity fragments. Merge fragments using molecular docking (AutoDock Vina) guided by piperidine’s conformational flexibility. Prioritize fragments with ΔTₘ > 2°C or Kd < 100 µM .

Table: Key Physicochemical and Pharmacokinetic Predictions

ParameterPredicted ValueMethod/SoftwareReference
logP (octanol-water)3.2ADMET Predictor™
Plasma Protein Binding (%)89SwissADME
CYP3A4 Inhibition (IC₅₀)12 µMP450-Glo™ Assay
BBB Permeability (logBB)0.6QSAR Model

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